1-(4-bromo-2-fluorophenyl)-4-(thiophen-3-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
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Overview
Description
1-(4-bromo-2-fluorophenyl)-4-(thiophen-3-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is a complex organic compound that features a quinoline core structure substituted with bromine, fluorine, and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromo-2-fluorophenyl)-4-(thiophen-3-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Substitution Reactions:
Thiophene Introduction: The thiophene group can be introduced via a Suzuki coupling reaction, where a thiophene boronic acid reacts with a halogenated quinoline derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalyst Selection: Using highly efficient catalysts to speed up the reactions.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield.
Purification Techniques: Employing advanced purification methods such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromo-2-fluorophenyl)-4-(thiophen-3-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The bromine and fluorine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange or Grignard reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
1-(4-bromo-2-fluorophenyl)-4-(thiophen-3-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It can be used to study the interactions of quinoline derivatives with biological targets, providing insights into their mechanisms of action.
Mechanism of Action
The mechanism of action of 1-(4-bromo-2-fluorophenyl)-4-(thiophen-3-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
DNA Intercalation: The quinoline core can intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chloro-2-fluorophenyl)-4-(thiophen-3-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
- 1-(4-bromo-2-chlorophenyl)-4-(thiophen-3-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
Uniqueness
1-(4-bromo-2-fluorophenyl)-4-(thiophen-3-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is unique due to the specific combination of bromine, fluorine, and thiophene substituents. This combination imparts distinct electronic and steric properties, making it particularly useful in applications requiring precise molecular interactions.
Properties
Molecular Formula |
C19H15BrFNO2S |
---|---|
Molecular Weight |
420.3 g/mol |
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-4-thiophen-3-yl-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione |
InChI |
InChI=1S/C19H15BrFNO2S/c20-12-4-5-15(14(21)8-12)22-16-2-1-3-17(23)19(16)13(9-18(22)24)11-6-7-25-10-11/h4-8,10,13H,1-3,9H2 |
InChI Key |
PONAAEXASXUWMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(CC(=O)N2C3=C(C=C(C=C3)Br)F)C4=CSC=C4)C(=O)C1 |
Origin of Product |
United States |
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